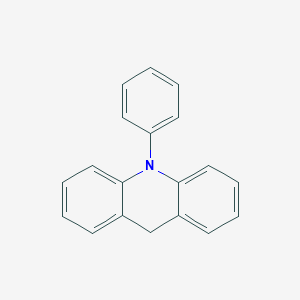
10-Phenyl-9H-acridine
Overview
Description
10-Phenyl-9H-acridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The structure of this compound consists of a phenyl group attached to the 10th position of the dihydroacridine core, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-9H-acridine typically involves the reaction of acridine derivatives with phenyl-containing reagents. One common method includes the use of 9,10-dihydroacridine as a starting material, which is then reacted with phenyl halides under basic conditions to introduce the phenyl group at the 10th position . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 10-Phenyl-9H-acridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include acridone derivatives, fully reduced acridine compounds, and substituted phenyl derivatives .
Scientific Research Applications
10-Phenyl-9H-acridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Phenyl-9H-acridine varies depending on its application:
Photophysical Mechanism: In photochemical applications, the compound undergoes excited-state reactions, releasing hydride ions and forming iminium ions.
Biological Mechanism: In biological systems, it intercalates with DNA, disrupting the replication process and inhibiting enzymes such as topoisomerases, leading to cell death.
Comparison with Similar Compounds
9,9-Dimethyl-10-phenyl-9,10-dihydroacridine: Similar in structure but with additional methyl groups, affecting its electronic properties.
10-Methyl-9,10-dihydroacridine: Lacks the phenyl group, resulting in different reactivity and applications.
Phenoxazine Derivatives: Share similar photophysical properties but differ in their core structure and applications.
Uniqueness: 10-Phenyl-9H-acridine is unique due to its combination of a phenyl group and the dihydroacridine core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and DSSCs, where efficient light emission and energy transfer are crucial .
Properties
CAS No. |
10336-24-0 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
10-phenyl-9H-acridine |
InChI |
InChI=1S/C19H15N/c1-2-10-17(11-3-1)20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-13H,14H2 |
InChI Key |
OJKQAHDVVFZGLX-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 |
Synonyms |
9,10-Dihydro-10-phenylacridine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
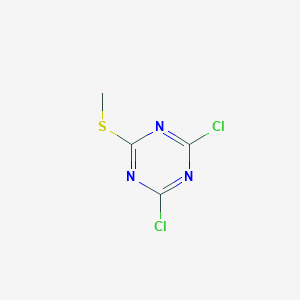
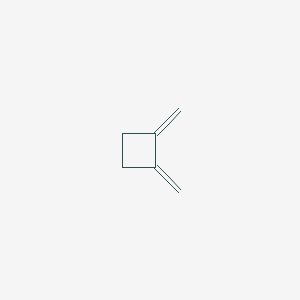


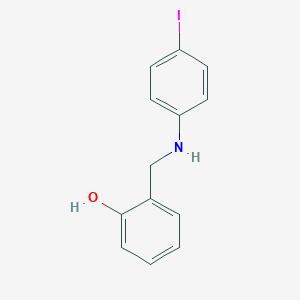

![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
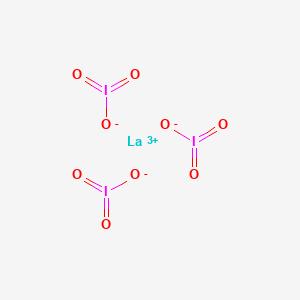
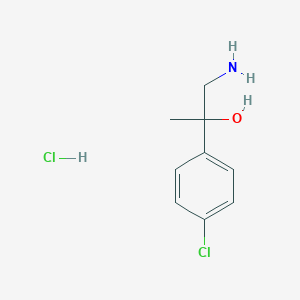
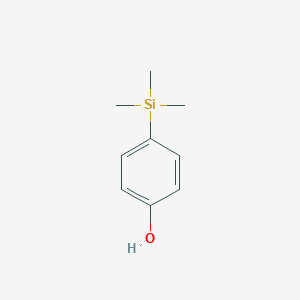
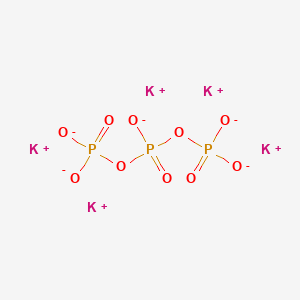
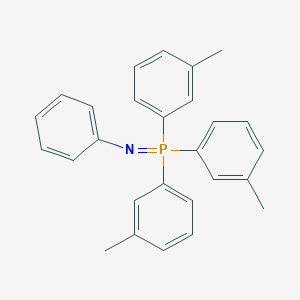
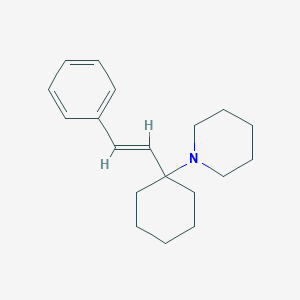
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
